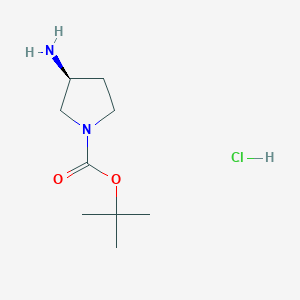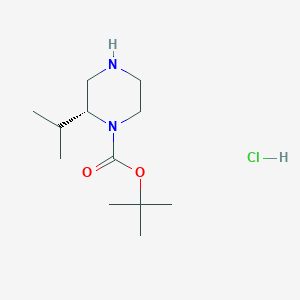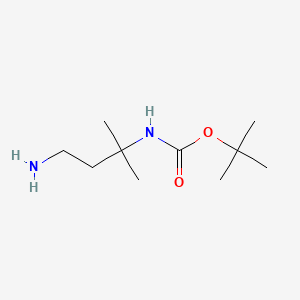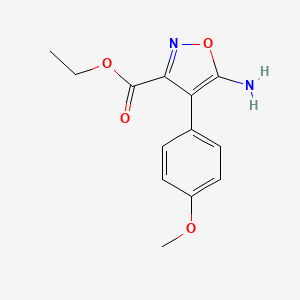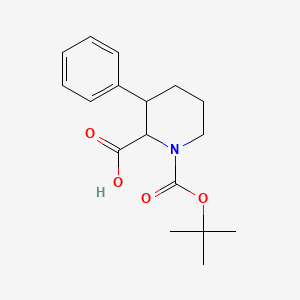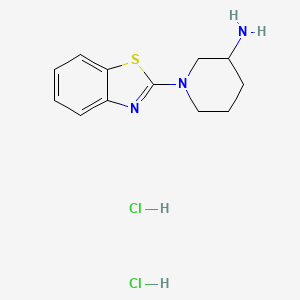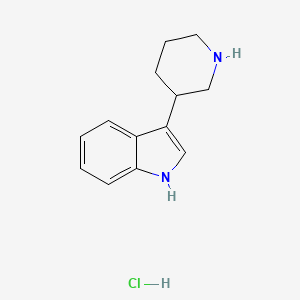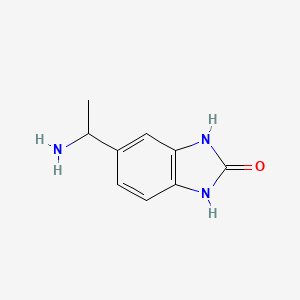
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 5-AEB, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a benzodiazepine nucleus with an aminoethyl side chain. 5-AEB is a member of the benzodiazepine family and has been studied extensively for its potential therapeutic and pharmacological effects.
Scientific Research Applications
Antitumor Activity
A series of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, have been synthesized and evaluated for their antitumor activities. These compounds exhibit potent inhibitory activity in vitro against a panel of human breast cancer cell lines. The activity follows the heterocyclic sequence benzothiazole > benzoxazole >> benzimidazole, with certain substituents leading to broad-spectrum activity against ovarian, lung, and renal cell lines as well. For example, the compound 9a showed significant growth inhibition against both estrogen receptor-positive and negative tumors in vivo models, highlighting the potential of benzothiazole derivatives in cancer treatment (Shi et al., 1996).
Antimicrobial and Antifungal Activity
Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which could be structurally related to the query compound, have been synthesized and showed significant in vitro antibacterial and antifungal activities. These compounds were tested against a range of pathogens, indicating the potential of benzothiazole derivatives as antimicrobial and antifungal agents (Elgemeie et al., 2017).
Antioxidant Properties
Benzothiazole derivatives have been analyzed for their potential in vitro antioxidant activities. The study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, although not the exact compound , showcases the broader scope of research into benzothiazole-related compounds for their antioxidant capabilities, including reducing power and metal chelating activity. These findings suggest a promising avenue for the development of benzothiazole-based antioxidants (Yüksek et al., 2015).
DNA Adduct Formation in Cancer Therapy
2-(4-Aminophenyl)benzothiazoles, closely related to the query compound, have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism involves the selective uptake by sensitive cells, induction of cytochrome P450 1A1, and conversion into electrophilic reactive intermediates, leading to extensive DNA adduct formation and cell death. This pathway underscores the potential of benzothiazole derivatives in targeted cancer therapy, highlighting their specificity and mechanism of action (Leong et al., 2003).
Mechanism of Action
Biochemical Pathways
The inhibition of ROCK isoforms by 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one affects the actin cytoskeleton, a key component of cellular structure and movement . Specifically, it leads to a decrease in the tension generated by myosin, a motor protein that interacts with actin to cause contraction . This results in a softening of the actin cytoskeleton .
Pharmacokinetics
Similar compounds such as 4-aminopyridine have been shown to have a high bioavailability of 96% when administered orally
Result of Action
The inhibition of ROCK isoforms and the subsequent decrease in myosin-generated tension lead to changes in cell morphology and movement . This can have various effects depending on the cell type and the physiological context. For instance, in fibroblasts, this can lead to changes in cell stiffness .
properties
IUPAC Name |
5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDKCSLHDNETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)

